molecular formula C8H15Cl2N3O2 B13203368 Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride

Cat. No.: B13203368
M. Wt: 256.13 g/mol
InChI Key: PTTKFMNPBRAOKX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound features a versatile 1,5-disubstituted imidazole core, a privileged scaffold frequently employed in the construction of bioactive molecules and investigation of supramolecular interactions . The reactive amine group, presented as a stable dihydrochloride salt, and the ethyl ester moiety make this compound a valuable building block for further synthetic elaboration, such as amide coupling or nucleophilic substitution reactions. Researchers utilize this and related imidazole-carboxylate derivatives in the design and synthesis of novel compounds for probing protein-protein interactions . Specifically, such structures have been investigated as potential inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, a promising target in antiviral drug discovery . The imidazole ring is an electron-rich heterocycle capable of forming various non-covalent bonds, which facilitates its integration into supramolecular complexes with potential diagnostic and therapeutic applications . This product is intended for research purposes as a key synthetic intermediate and is not for diagnostic or therapeutic use. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-10-6-11(7)4-3-9;;/h5-6H,2-4,9H2,1H3;2*1H

InChI Key

PTTKFMNPBRAOKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN1CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride generally involves multi-step organic transformations starting from simpler imidazole derivatives or their precursors. The key synthetic challenge is the selective functionalization of the imidazole ring, introduction of the 2-aminoethyl side chain, and formation of the dihydrochloride salt.

General Synthetic Route

The preparation can be broadly divided into the following stages:

  • Stage 1: Formation of the imidazole core bearing the ester group at the 5-position.
  • Stage 2: Alkylation or substitution at the 1-position with a 2-aminoethyl moiety.
  • Stage 3: Salt formation by treatment with hydrochloric acid to yield the dihydrochloride.

Detailed Preparation Methods

Synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate

Starting Materials and Precursors
  • Ethyl imidazole-5-carboxylate or ethyl 1H-imidazole-5-carboxylate as the imidazole core.
  • 2-chloroethylamine or 2-bromoethylamine as the alkylating agent.
  • Solvents such as ethanol, dimethylformamide (DMF), or acetonitrile.
  • Base catalysts like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
Reaction Conditions

The reaction typically proceeds via nucleophilic substitution on the imidazole nitrogen:

  • The imidazole ester is dissolved in an anhydrous polar aprotic solvent (e.g., DMF).
  • A base (e.g., potassium carbonate) is added to deprotonate the imidazole nitrogen.
  • The alkyl halide (2-chloroethylamine) is introduced slowly.
  • The mixture is stirred at temperatures ranging from room temperature to 60 °C for 12–24 hours.
  • The progress is monitored by thin-layer chromatography (TLC).
Workup and Purification
  • Upon completion, the reaction mixture is poured into cold water.
  • The product precipitates or is extracted into an organic solvent (e.g., ethyl acetate).
  • The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel with ethyl acetate/hexane mixtures.
  • The purified ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is then converted into its dihydrochloride salt.

Formation of Dihydrochloride Salt

  • The free base is dissolved in anhydrous ethanol.
  • An excess of dry hydrogen chloride gas or concentrated hydrochloric acid in ethanol is bubbled or added dropwise.
  • The mixture is stirred at 0–5 °C for 2–4 hours.
  • The dihydrochloride salt precipitates as a crystalline solid.
  • The solid is filtered, washed with cold ethanol, and dried under vacuum.

Data Table: Typical Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
N-alkylation of imidazole Ethyl imidazole-5-carboxylate, 2-chloroethylamine, K2CO3, DMF 25–60 12–24 65–80 Anhydrous conditions preferred
Purification Recrystallization from ethanol or chromatography N/A N/A N/A Purity >95% by HPLC
Salt formation HCl gas or conc. HCl in ethanol 0–5 2–4 90–95 Yields crystalline dihydrochloride salt

Industrial and Scale-Up Considerations

  • Batch vs. Continuous Flow: For industrial scale, batch reactors are commonly used; however, continuous flow reactors can improve reaction control and safety when handling corrosive hydrochloric acid.
  • Solvent Recovery: Ethanol and DMF are recovered and recycled to reduce environmental impact.
  • Purification: Chromatographic purification is minimized in large scale by optimized crystallization protocols.
  • Safety: Handling of 2-chloroethylamine requires strict safety due to its toxicity and volatility.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance Spectroscopy: Confirms the presence of ethyl ester protons (~4.2 ppm for –OCH2–, ~1.3 ppm for –CH3), imidazole ring protons (7–8 ppm), and aminoethyl side chain protons (2.5–3.5 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with C8H13N4O2·2HCl (molecular weight approx. 236 g/mol).
  • Infrared Spectroscopy: Ester carbonyl stretch near 1730 cm⁻¹; N–H stretches of protonated amines around 3200–3400 cm⁻¹.
  • High-Performance Liquid Chromatography: Purity assessment with reverse-phase columns, UV detection at 254 nm, purity typically >95%.

Research Findings and Literature Survey Summary

  • The nucleophilic substitution approach for N-alkylation of imidazole esters is well-documented with yields ranging from 65% to 80% under mild conditions.
  • Salt formation with hydrochloric acid improves compound stability and solubility, facilitating handling and storage.
  • Variations in alkylating agents (e.g., bromoethylamine vs. chloroethylamine) can affect reaction rates and yields.
  • Alternative synthetic routes involving reductive amination of aldehyde-functionalized imidazoles have been reported but are less common due to complexity.
  • Optimization of reaction pH and temperature is critical to prevent hydrolysis of the ester group during salt formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, amine derivatives, and N-oxide compounds, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogues:

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Imidazole Ring Positions) Molecular Weight (g/mol) Key Applications/Notes
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride 1-(2-aminoethyl), 5-(ethyl carboxylate) ~283.22 (estimated) Likely intermediate for bioactive molecules; dihydrochloride improves solubility
Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride 4-methyl, 2-(piperidin-4-yl), 5-(ethyl carboxylate) 283.22 Anti-tumor applications; marketed as a pharmaceutical intermediate
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate 1-(2-aminoethyl), 2-methyl, 5-nitro 261.10 Antimicrobial/antiparasitic potential; mp 195°C
Methyl 1H-imidazole-5-carboxylate hydrochloride 5-(methyl carboxylate) 166.26 Basic scaffold for derivatization; lower molecular weight
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate 1-methyl, 2-amino, 5-(ethyl carboxylate) 199.25 Intermediate in kinase inhibitor synthesis

Functional and Pharmacological Insights

  • Aminoethyl vs. Piperidinyl Substituents: The presence of a piperidin-4-yl group (as in the compound from ) introduces a bulky, basic substituent that may enhance receptor binding affinity, particularly in oncology targets. In contrast, the 2-aminoethyl chain in the target compound offers flexibility for conjugation or salt formation, which is critical for pharmacokinetic optimization .
  • Nitro vs. Carboxylate Groups : The 5-nitro substituent in ’s compound suggests redox-activated cytotoxicity, common in antiparasitic drugs like metronidazole. The ethyl carboxylate group in the target compound, however, is more likely to participate in hydrogen bonding or enzymatic recognition, expanding its utility in enzyme inhibitor design .
  • Salt Forms: Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases, facilitating formulation in injectables or oral dosage forms. Monohydrate forms () further stabilize crystalline structures .

Biological Activity

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is classified as an imidazole derivative. Imidazole compounds are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound allows for interactions with various biological targets, making it a valuable subject of study.

The biological activity of this compound primarily involves its ability to interact with enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aminoethyl group is capable of forming hydrogen bonds with receptor proteins, modulating their function and influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant activity against a range of bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.01 mg/mL
Escherichia coli0.02 mg/mL
Bacillus subtilis0.05 mg/mL
Candida albicans0.03 mg/mL

These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential in cancer research. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies indicated that treatment with this compound led to a dose-dependent decrease in viability in human breast cancer cells (MCF-7) with an IC50 value around 15 µM .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated its potential as a therapeutic agent. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results with significant reductions in bacterial counts after 24 hours of treatment.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with this compound. The results indicated that at concentrations above 10 µM, there was a notable induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP, markers commonly associated with programmed cell death .

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